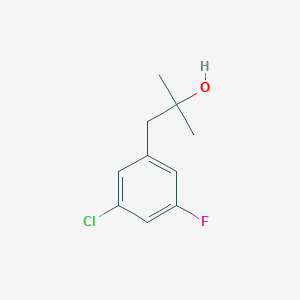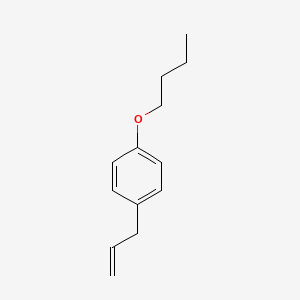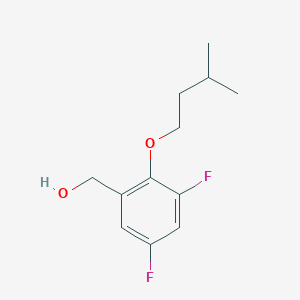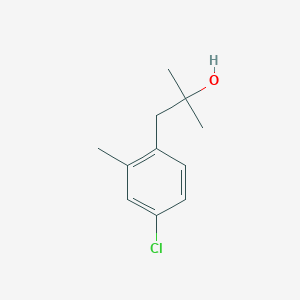
1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, characterized by the presence of a chloro and a methyl group on the benzene ring, along with a hydroxyl group attached to a tertiary carbon
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-chloro-2-methylphenol with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed:
Oxidation: Formation of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanone.
Reduction: Formation of 1-(4-Chloro-2-methylphenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro and methyl groups can affect the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
4-Chloro-2-methylphenol: Shares the chloro and methyl groups but lacks the tertiary hydroxyl group.
2-Methyl-4-chlorophenol: Similar structure but with different positioning of the chloro and methyl groups.
1-(4-Chlorophenyl)-2-methyl-2-propanol: Lacks the methyl group on the benzene ring.
Uniqueness: 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol is unique due to the presence of both a tertiary hydroxyl group and a chloro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8-6-10(12)5-4-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQHAVCKMADKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B8001412.png)
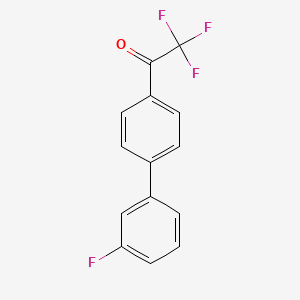
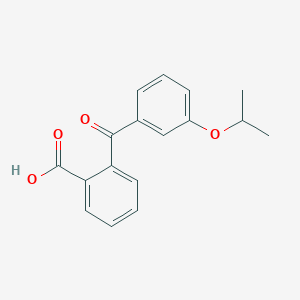
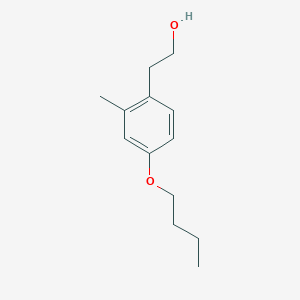
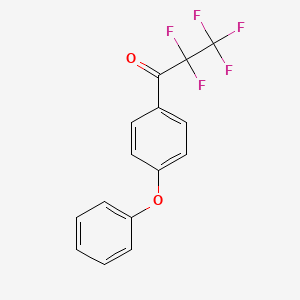
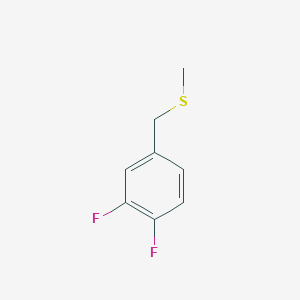
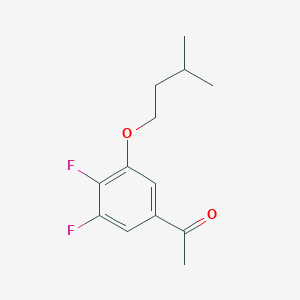
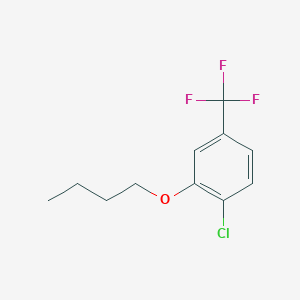
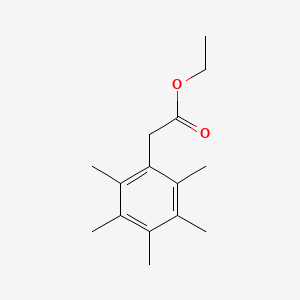
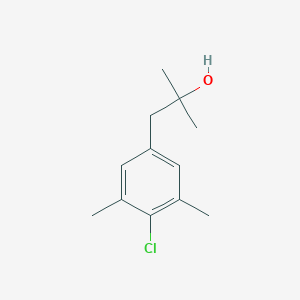
![4-Fluoro-2-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8001497.png)
